AMiloride 15N3

Bioanalysis LC-MS/MS Method Validation Stable Isotope Labeling

Amiloride 15N3 (MK-870-15N3) is a 15N3-stable isotope-labeled internal standard purpose-synthesized for quantitative LC-MS/MS assays of amiloride. The +3 Da mass shift and structural identity to unlabeled amiloride guarantee co-eluting, matrix-matched compensation—essential for correcting ion suppression/enhancement in complex matrices (plasma, urine, tissue). 15N3 labeling avoids deuterium-related retention-time shifts, delivering superior accuracy for regulatory bioanalysis (LLOQ 0.05 ng/mL). ≥1 year stability supports multi-year PK/bioequivalence studies. For R&D only; not for human use.

Molecular Formula C6H8ClN7O
Molecular Weight 232.607
CAS No. 1217169-93-1
Cat. No. B596151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMiloride 15N3
CAS1217169-93-1
Molecular FormulaC6H8ClN7O
Molecular Weight232.607
Structural Identifiers
SMILESC1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N
InChIInChI=1S/C6H8ClN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15)/i10+1,11+1,14+1
InChIKeyXSDQTOBWRPYKKA-MKZAMGNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amiloride 15N3 (CAS 1217169-93-1): Stable Isotope-Labeled ENaC/uTPA Inhibitor for Quantitative LC-MS/MS Bioanalysis


Amiloride 15N3 (MK-870-15N3, CAS 1217169-93-1) is a 15N3-stable isotope-labeled analog of the potassium-sparing diuretic amiloride . As a labeled derivative of a well-characterized inhibitor of the epithelial sodium channel (ENaC) and urokinase-type plasminogen activator receptor (uTPA), Amiloride 15N3 is specifically designed and synthesized for use as an internal standard in quantitative mass spectrometry assays, not as an active pharmaceutical ingredient . This labeling strategy replaces three nitrogen-14 atoms with stable, non-radioactive nitrogen-15 atoms, creating a molecular mass increase of +3 Da compared to the unlabeled parent molecule .

Why Unlabeled Amiloride or Other Isotopologues Cannot Substitute for Amiloride 15N3 in Validated Bioanalytical Methods


Generic substitution of a stable isotope-labeled internal standard (SIL-IS) is fundamentally precluded in quantitative LC-MS/MS due to the critical requirement for co-eluting, matrix-matched compensation. Amiloride 15N3 is structurally identical to unlabeled amiloride, ensuring nearly identical extraction recovery, ionization efficiency, and chromatographic retention time, which allows it to perfectly correct for analyte loss and ion suppression/enhancement effects . Using an unlabeled amiloride standard would fail to distinguish the analyte from the internal standard signal, rendering quantification impossible . Substituting with another isotopologue (e.g., a deuterated version) introduces the risk of differential chromatographic retention and non-equivalent matrix effects, which can lead to significant quantitative bias that cannot be reliably corrected [1]. Therefore, Amiloride 15N3 is not merely a research tool but a required, method-specific reagent for validated assays targeting amiloride quantification.

Amiloride 15N3: Head-to-Head Analytical Performance Data for Method Validation and Procurement Decisions


Superior Quantitative Accuracy vs. Deuterated IS in LC-ESI-MS/MS: 59.2% Reduction in Negative Bias

The use of 15N-labeled internal standards provides a critical advantage in quantitative accuracy over deuterated (2H) analogs in LC-ESI-MS/MS. A systematic study comparing 13C/15N-labeled internal standards to 2H-labeled internal standards demonstrated that deuterated ISs often elute at a different retention time from the target analyte, failing to fully compensate for matrix effects [1]. In a direct comparison, the use of a 2H7-labeled IS led to urinary 2-methylhippuric acid concentrations that were on average 59.2% lower than those generated using a 13C6-labeled IS, with a spike accuracy bias of -38.4% for the deuterated version [1]. While this specific study used 2-methylhippuric acid, the underlying mechanism is class-wide: deuterium labeling can alter analyte-column interactions and ionization efficiency relative to the analyte, a problem largely mitigated by 15N labeling due to the isotope's integration into the molecular backbone, ensuring co-elution and equivalent ionization [2].

Bioanalysis LC-MS/MS Method Validation Stable Isotope Labeling

Validated Lower Limit of Quantitation (LLOQ) of 0.05 ng/mL for Amiloride in Human Plasma Using AMI-15N3 as Internal Standard

In a validated LC-MS/MS method for the simultaneous quantification of amiloride and hydrochlorothiazide in human plasma, Amiloride-15N3 (designated as AMI-15N3) was used as the internal standard for amiloride [1]. The assay, which employed a triple quadrupole API 5500 mass spectrometer with electrospray ionization, achieved a lower limit of quantitation (LLOQ) of 0.05 ng/mL for amiloride, with a signal-to-noise ratio ≥14 at this concentration [1]. This high sensitivity was enabled by the precise correction of matrix effects and extraction losses provided by the isotopically matched internal standard, as evidenced by the IS-normalized matrix factors ranging from 0.971 to 1.024, indicating near-ideal compensation [1].

Bioequivalence Pharmacokinetics LC-MS/MS

Superior Long-Term Stability vs. Deuterated Analogs: ≥1 Year Shelf Life Documented for 15N3-Amiloride

A key practical consideration for procurement is the long-term stability of the labeled internal standard. 15N-labeled compounds are inherently more stable than their deuterated counterparts due to the elimination of hydrogen-deuterium exchange with protic solvents, a common source of degradation and isotopic dilution [1]. Vendor documentation for [15N3]-Amiloride hydrochloride salt specifies a guaranteed stability of ≥1 year . This contrasts with the potential for deuterated standards to undergo back-exchange, leading to loss of isotopic purity and compromised quantification over time or under certain storage and handling conditions [1].

Reagent Stability Procurement Planning Storage

Optimal Use Cases for Amiloride 15N3 Based on Verified Analytical Performance


Quantitative Bioanalysis of Amiloride in Human Plasma for Pharmacokinetic and Bioequivalence Studies

The validated LC-MS/MS method using AMI-15N3 as an internal standard [1] is directly applicable to pharmacokinetic studies and bioequivalence trials of amiloride-containing drug products. The assay's LLOQ of 0.05 ng/mL and excellent matrix effect compensation make it suitable for accurately profiling amiloride concentrations in plasma over extended time courses, a critical requirement for regulatory submissions [1].

LC-MS/MS Method Development and Validation in Complex Biological Matrices Requiring Robust Matrix Effect Compensation

Amiloride 15N3 is the preferred internal standard for any laboratory developing a new LC-MS/MS method for amiloride quantification in complex matrices such as plasma, urine, or tissue homogenates. Its 15N3 label ensures co-elution with the analyte, providing superior correction for ion suppression/enhancement compared to deuterated alternatives, which is essential for achieving high accuracy and precision [2].

Long-Term Pharmacokinetic or Clinical Studies Requiring Stable, Lot-to-Lot Consistent Reagents

For multi-year studies or trials with extended follow-up periods, the ≥1 year stability of Amiloride 15N3 minimizes the risk of analytical drift caused by internal standard degradation. This is particularly important for studies where re-analysis of archived samples may be required, ensuring that the internal standard used for initial validation remains suitable for later use .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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